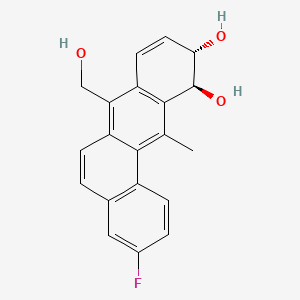
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family PAHs are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process may start with the preparation of the benz(a)anthracene core, followed by the introduction of functional groups such as diol, fluoro, hydroxymethyl, and methyl groups. Common reagents used in these reactions include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques like chromatography and crystallization are often employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Benz(a)anthracene
- Benz(a)anthracene-7,12-dione
- Benz(a)anthracene-3,4-diol
Uniqueness
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to its specific functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
80752-29-0 |
|---|---|
Fórmula molecular |
C20H17FO3 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(10S,11S)-3-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-13-5-3-12(21)8-11(13)2-4-14(18)16(9-22)15-6-7-17(23)20(24)19(10)15/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
Clave InChI |
IKHDGUUDNVLLOY-FXAWDEMLSA-N |
SMILES isomérico |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C=C(C=C3)F |
SMILES canónico |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
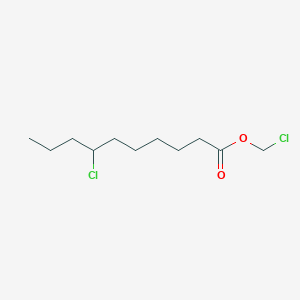
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
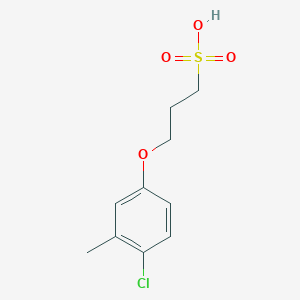
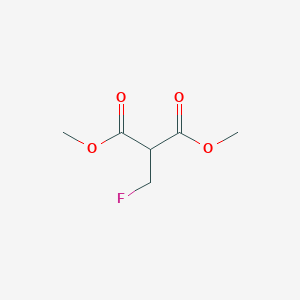
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
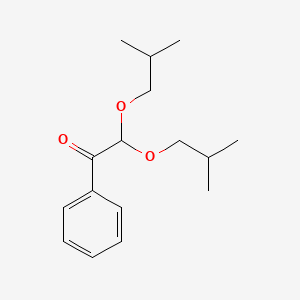
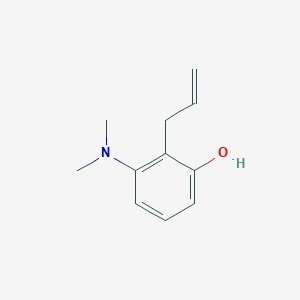
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)

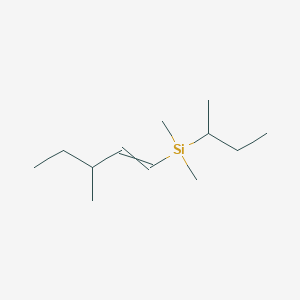
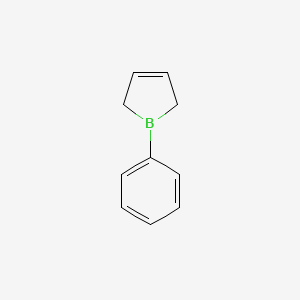
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
